Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields This compound is characterized by the presence of a hexadecanethioamide group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of hexadecanethioamide with 2,6-bis(1-methylethyl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or hexane, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thioamide group and the phenyl ring with isopropyl substituents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Scientific Research Applications
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thioamide group and the phenyl ring with isopropyl substituents plays a crucial role in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- can be compared with other similar compounds, such as:
N,N’-Bis[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboximidamide: This compound shares structural similarities but differs in the presence of a pyridine ring and carboximidamide group.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds have a different core structure but exhibit similar substitution patterns on the phenyl ring.
Properties
CAS No. |
649726-10-3 |
---|---|
Molecular Formula |
C28H49NS |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]hexadecanethioamide |
InChI |
InChI=1S/C28H49NS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(30)29-28-25(23(2)3)20-19-21-26(28)24(4)5/h19-21,23-24H,6-18,22H2,1-5H3,(H,29,30) |
InChI Key |
VBFPXFNZWSRGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=S)NC1=C(C=CC=C1C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.